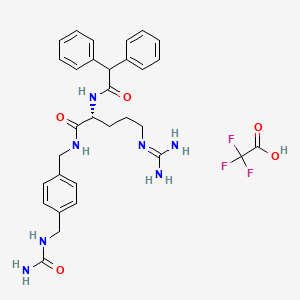

Trifluoroacetato de BIBO 3304

Descripción general

Descripción

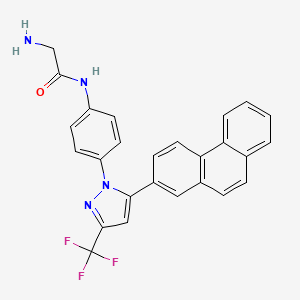

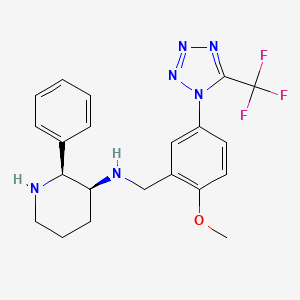

Bibo 3304 trifluoroacetate is a high affinity NPY Y1 receptor antagonist. The IC50 values are 0.38 and 0.72 nM at human and rat receptors respectively . It displays > 2600-fold selectivity over Y2, Y4 and Y5 receptors . It inhibits NPY - and fasting-induced feeding in vivo following central administration .

Molecular Structure Analysis

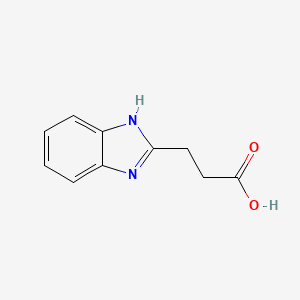

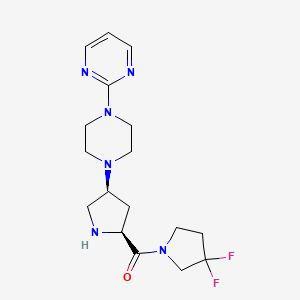

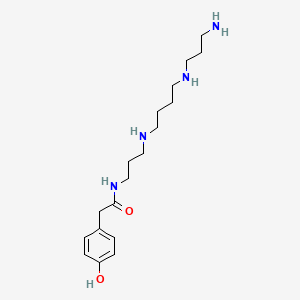

The molecular weight of Bibo 3304 trifluoroacetate is 757.69 . The chemical formula is C29H35N7O3.2CF3CO2H .Physical And Chemical Properties Analysis

Bibo 3304 trifluoroacetate has a molecular weight of 643.66 and a molecular formula of C31H36F3N7O5 .Aplicaciones Científicas De Investigación

Trifluoroacetato de BIBO 3304: Un análisis completo: El this compound es un compuesto químico con implicaciones significativas en la investigación científica, particularmente debido a su papel como antagonista selectivo del receptor Y1 de neuropéptido Y (NPY). A continuación se detallan seis aplicaciones únicas de este compuesto, cada una detallada en su propia sección.

Regulación del apetito

Se ha demostrado que BIBO 3304 inhibe la ingesta de alimentos inducida por NPY o el ayuno en roedores. Esto sugiere su posible aplicación en el estudio y posible tratamiento de afecciones relacionadas con el control del apetito, como la obesidad o la anorexia .

Investigación en neurociencia

La capacidad del compuesto para eliminar los efectos del NPY en la recuperación de la extinción del miedo en ratas lo posiciona como una herramienta valiosa para la investigación en neurociencia, particularmente en el estudio de trastornos relacionados con el miedo como el trastorno de estrés postraumático (TEPT) .

Endocrinología

Dada su interacción con los receptores de neuropéptidos, BIBO 3304 podría utilizarse en estudios endocrinológicos para comprender la regulación hormonal y su impacto en el comportamiento y la fisiología .

Farmacología

Con alta afinidad por los receptores NPY Y1 y una selectividad significativa sobre otros tipos de receptores, BIBO 3304 es un importante agente farmacológico para diseccionar las funciones de los diferentes receptores NPY .

Estudios metabólicos

El efecto del compuesto sobre la alimentación inducida por el ayuno sugiere su utilidad en estudios metabólicos, particularmente aquellos que exploran los mecanismos de la homeostasis energética .

Investigación psiquiátrica

Los efectos antagonistas de BIBO 3304 sobre los comportamientos ansiolíticos abren vías para la investigación psiquiátrica, lo que podría ayudar en el desarrollo de tratamientos para los trastornos de ansiedad .

Mecanismo De Acción

Target of Action

Bibo 3304 trifluoroacetate is a high affinity antagonist for the Neuropeptide Y1 (NPY Y1) receptor . The NPY Y1 receptor is a protein in humans that is encoded by the NPY1R gene. It is one of several receptor types for neuropeptide Y, a neuropeptide that is involved in various physiological and homeostatic processes.

Mode of Action

Bibo 3304 trifluoroacetate functions by binding to the NPY Y1 receptor with high affinity . It displays over 2600-fold selectivity over Y2, Y4, and Y5 receptors . This selective binding inhibits the action of Neuropeptide Y at the Y1 receptor.

Pharmacokinetics

It is soluble to 100 mm in dmso and to 20 mm in ethanol , which suggests that it could be administered via these solvents. The compound should be stored at +4°C for optimal stability .

Result of Action

The antagonism of the NPY Y1 receptor by Bibo 3304 trifluoroacetate results in the inhibition of Neuropeptide Y-induced and fasting-induced feeding in vivo following central administration . It also antagonizes the anxiolytic-like effects of Neuropeptide Y .

Action Environment

As mentioned earlier, the compound should be stored at +4°C for optimal stability .

Safety and Hazards

Propiedades

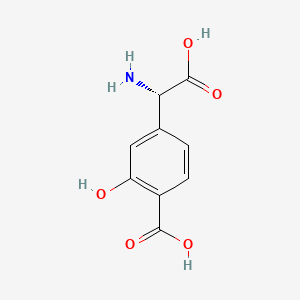

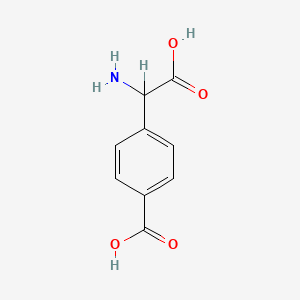

IUPAC Name |

(2R)-N-[[4-[(carbamoylamino)methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]pentanamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35N7O3.C2HF3O2/c30-28(31)33-17-7-12-24(26(37)34-18-20-13-15-21(16-14-20)19-35-29(32)39)36-27(38)25(22-8-3-1-4-9-22)23-10-5-2-6-11-23;3-2(4,5)1(6)7/h1-6,8-11,13-16,24-25H,7,12,17-19H2,(H,34,37)(H,36,38)(H4,30,31,33)(H3,32,35,39);(H,6,7)/t24-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBMCYYWIBYEOST-GJFSDDNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

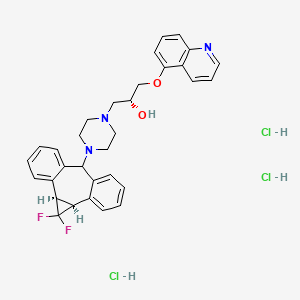

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)CNC(=O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)CNC(=O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36F3N7O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

643.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

191868-14-1, 217977-06-5 | |

| Record name | N-[(1R)-1-[[[[4-[[(Aminocarbonyl)amino]methyl]phenyl]methyl]amino]carbonyl]-4-[(aminoiminomethyl)amino]butyl]-α-phenylbenzeneacetamide 2,2,2-trifluoroacetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=191868-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BIBO-3304 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191868141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BIBO 3457 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217977065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BIBO-3304 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O35HK034KO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

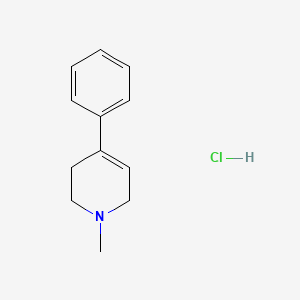

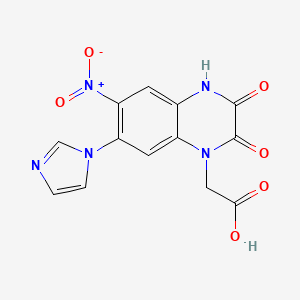

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide](/img/structure/B1662523.png)